Altropane Exhibits 14-Fold Higher DAT/SERT Selectivity Compared to β-CIT and IPT
Altropane demonstrates markedly superior selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). In direct comparative studies, Altropane is 28 times more specific for DAT vs. SERT, whereas the commonly used tracers β-CIT and IPT exhibit only a 2-fold selectivity [1]. This quantitative difference translates to significantly reduced off-target binding to SERT-rich brain regions (e.g., thalamus, midbrain), thereby improving image contrast and diagnostic specificity [2].
| Evidence Dimension | DAT/SERT Selectivity Ratio |
|---|---|
| Target Compound Data | 28-fold |
| Comparator Or Baseline | β-CIT: 2-fold; IPT: 2-fold |
| Quantified Difference | 14-fold higher selectivity |
| Conditions | In vitro competition binding assays; primate/human DAT and SERT |
Why This Matters
Higher DAT/SERT selectivity minimizes serotonergic background signal, enabling more accurate quantification of dopaminergic terminal density in conditions like Parkinson's disease and ADHD.
- [1] Gleave JA, Farncombe TH, Saab C, Doering LC. Correlative single photon emission computed tomography imaging of [123I]altropane binding in the rat model of Parkinson's. Nucl Med Biol. 2011;38(2):xxx-xxx. View Source
- [2] Madras BK, Meltzer PC, Liang AY, Elmaleh DR, Babich J, Fischman AJ. Altropane, a SPECT or PET imaging probe for dopamine neurons: I. Dopamine transporter binding in primate brain. Synapse. 1998 Jun;29(2):93-104. View Source
